2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate: Technical Guide
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate: Technical Guide
The following technical guide details the properties, synthesis, and applications of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate , a specialized reagent in organic synthesis and peptide chemistry.
Executive Summary
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (also known as 2-(3-nitro-2-pyridylthio)pyridine 1-oxide or Npys-PyNO ) is a heterobifunctional reagent utilized primarily in peptide chemistry and drug development . It serves as a highly efficient donor of the 3-nitro-2-pyridinesulfenyl (Npys) group, a critical protecting and activating moiety for thiol groups (cysteine residues).[1]
By leveraging the unique electronic properties of the pyridinium-1-olate (pyridine N-oxide) leaving group, this reagent facilitates thiol-disulfide exchange and directed disulfide bond formation under mild conditions, avoiding the harsh oxidative environments that can damage sensitive biomolecules.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Structure
The compound exists as a resonance hybrid, often described as a zwitterion due to the N-oxide functionality.
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IUPAC Name: 2-[(3-Nitro-2-pyridyl)sulfanyl]pyridine 1-oxide
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Common Name: Npys-pyrithione, Npys-PyNO
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Molecular Formula: C₁₀H₇N₃O₃S
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Molecular Weight: 249.25 g/mol
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Key Moieties:
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Npys Group (3-nitro-2-pyridylthio): An electron-deficient aromatic system that activates the sulfur atom for nucleophilic attack.[2]
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Pyridinium-1-olate (Pyridine N-oxide): Acts as a pseudo-halide leaving group. Upon displacement, it tautomerizes to the stable 1-hydroxy-2-pyridinethione (Pyrithione), providing a thermodynamic driving force for the reaction.
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Physicochemical Properties
| Property | Description |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂; sparingly soluble in water |
| Stability | Stable at room temperature; light-sensitive (store in amber vials) |
| Reactivity | Highly reactive towards free thiols; resistant to amines under acidic/neutral conditions |
Part 2: Mechanistic Principles
The Npys Activation Strategy
The core utility of this reagent lies in the Npys group. Unlike standard thiol protecting groups (e.g., Trityl, Acm) which require harsh acid or heavy metals for removal, the Npys group is activated for disulfide formation.
When a peptide containing a free thiol (Cys-SH) reacts with an Npys-protected thiol (Cys-S-Npys), a disulfide bond is formed immediately via thiol-disulfide exchange. 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate acts as the transfer reagent to install this Npys group onto the first cysteine.
Reaction Pathway
The reaction proceeds via an S_NAr (Nucleophilic Aromatic Substitution) or direct sulfur-transfer mechanism, driven by the release of the stable pyrithione byproduct.
Figure 1: Mechanism of Npys transfer to a target thiol (R-SH).
Part 3: Applications in Drug Development
Directed Disulfide Bond Formation
In the synthesis of complex peptides (e.g., insulin, conotoxins), forming correct disulfide bridges is challenging. Random oxidation leads to scrambled isomers.
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Protocol:
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Synthesize Peptide A with a free Cysteine.
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React Peptide A with 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate to generate Peptide A-S-Npys .
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Synthesize Peptide B with a free Cysteine.
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Mix Peptide A-S-Npys + Peptide B.
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Result: Exclusive formation of the Peptide A-S-S-Peptide B heterodimer.
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Antibody-Drug Conjugates (ADCs)
The reagent is used to activate thiols on linkers or payloads, allowing them to react specifically with cysteine residues on antibodies without inducing homodimerization of the antibody or the payload.
Cysteine Protection in SPPS
The Npys group introduced by this reagent is stable to TFA (Trifluoroacetic acid). This allows for the cleavage of the peptide from the resin and global deprotection of side chains while keeping the sulfur activated for subsequent ligation.
Part 4: Experimental Protocols
Synthesis of 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate
This protocol describes the preparation of the reagent from commercially available precursors.
Materials:
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2-Mercaptopyridine N-oxide sodium salt (Sodium Pyrithione) [CAS: 3811-73-2]
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2-Chloro-3-nitropyridine [CAS: 5470-18-8]
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Ethanol or DMF
Step-by-Step Procedure:
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Dissolution: Dissolve 10 mmol of 2-Chloro-3-nitropyridine in 20 mL of absolute ethanol.
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Addition: Add 10 mmol of Sodium Pyrithione slowly to the stirring solution.
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Reaction: Stir the mixture at room temperature for 4–6 hours. The solution will likely change color (yellow/orange) as the product forms and NaCl precipitates.
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Work-up:
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Filter off the sodium chloride precipitate.
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Concentrate the filtrate under reduced pressure.
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Recrystallize the residue from Ethanol/Hexane or Acetone.
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Validation: Verify structure via ¹H-NMR (distinct signals for 3-nitro-pyridine and pyridine N-oxide rings) and Mass Spectrometry (M+H = 250.03).
Protocol for Introducing the Npys Group to a Peptide
Objective: Convert a free thiol (R-SH) to an activated Npys-disulfide (R-S-Npys).
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Preparation: Dissolve the peptide (1 eq) in a degassed buffer (pH 5.0–6.0) or organic solvent (DMF/MeOH) depending on solubility. Note: Avoid alkaline pH to prevent disulfide scrambling.
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Reaction: Add 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate (1.2 – 1.5 eq) dissolved in a minimal amount of DMF.
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Monitoring: Stir at room temperature. Monitor by HPLC. The reaction is typically fast (< 1 hour).
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Purification: The byproduct (Pyrithione) is water-soluble and can be removed by preparative HPLC or extraction.
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Storage: Lyophilize the product. Npys-protected peptides are stable as solids but should be stored at -20°C.
Part 5: Safety & Handling (E-E-A-T)
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Toxicity: Pyridine derivatives and N-oxides can be skin irritants and potential sensitizers. Handle with gloves and in a fume hood.
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Reactivity: The reagent releases Pyrithione , which is biologically active (antifungal/antimicrobial). Dispose of waste as hazardous chemical waste.
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Incompatibility: Avoid strong reducing agents (phosphines, DTT) unless the removal of the Npys group is intended.
References
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Matsueda, R., et al. (1981). "The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry." Peptide Chemistry, 1981, 1-6.
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Bernatowicz, M. S., et al. (1986). "Preparation of Npys-protected thiols and their application to directed disulfide bond formation." International Journal of Peptide and Protein Research, 28(2), 107-112.
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Pugh, K. C., et al. (1993). "Use of the 3-nitro-2-pyridinesulfenyl group for the protection and activation of the thiol function."[1] International Journal of Peptide and Protein Research, 42(2), 159-164.
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PubChem. (2025).[3] "2-[(3-Nitro-2-pyridyl)thio]acetic acid and related structures." National Library of Medicine.
